molecular formula C16H14N2O2 B11853554 Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B11853554
M. Wt: 266.29 g/mol
InChI Key: SWBLQJGCDCWQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate ( 119448-81-6) is a high-purity chemical compound supplied for research and development purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The compound belongs to the imidazopyridine class, which is a subject of interest in medicinal chemistry due to its wide range of potential biological activities . Scientific literature indicates that derivatives of the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold have been synthesized and evaluated for their anti-inflammatory activity, serving as a structural model for cyclooxygenase inhibition . Researchers value this core structure for exploring structure-activity relationships to develop new therapeutic agents. Supplied with a minimum purity of 99%, this compound has a molecular formula of C16H14N2O2 and a molecular weight of 266.30 g/mol . It is available for immediate shipment from global stockists. For safety, please refer to the associated Safety Data Sheet. This product is handled and shipped in compliance with all applicable standards and is intended for use by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)14-15(12-8-4-3-5-9-12)18-11-7-6-10-13(18)17-14/h3-11H,2H2,1H3

InChI Key

SWBLQJGCDCWQCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by esterification. One common method is the condensation of 2-aminopyridine with benzaldehyde in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. This intermediate is then reacted with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.

    Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.

    Substitution: Substituted phenyl and pyridine derivatives.

Scientific Research Applications

Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with DNA to interfere with replication and transcription processes. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Key Structural and Reactivity Differences
Compound Name Substituents (Position) Key Reactivity/Applications Yield (%) Reference
Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate Phenyl (3), COOEt (2) Base for carbohydrazide derivatives; resistant to certain cross-coupling reactions 71
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8), COOEt (2) Suzuki cross-coupling precursor (e.g., with aryl boronic acids) 71
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (3), COOEt (2) Intermediate for sulfonyl/sulfide derivatives via nucleophilic substitution 80
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate Cl (6), Ph (2), COOEt (3) Pharmacological precursor; structural isomer with altered substitution pattern N/A
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate CH₃ (7), COOEt (2) Lipophilicity-enhancing methyl group; potential for metabolic stability optimization N/A

Key Observations :

  • Positional Effects : Halogen substituents at positions 7 or 8 (e.g., Cl, I) enhance reactivity in cross-coupling reactions (e.g., Suzuki coupling) due to their electron-withdrawing nature and ability to act as leaving groups . In contrast, the phenyl group at position 3 in the parent compound limits reactivity under similar conditions, likely due to steric hindrance and electronic stabilization .
  • Functional Group Versatility : The 3-chloro derivative (Table 1, row 3) demonstrates broader synthetic utility, enabling nucleophilic substitution with ethanethiolate to form sulfide/sulfonyl derivatives (e.g., ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate) .

Physicochemical Properties

Table 2: NMR and Solubility Trends
Compound Name ¹H-NMR (δ, Key Protons) ¹³C-NMR (δ, Key Carbons) Solubility Profile
This compound 8.71 (s, H-3), 4.33 (q, CH₂), 1.32 (t, CH₃) 162.2 (COOEt), 145.4 (C-3) Low in water; soluble in DMSO
Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate 9.27 (dt, H-aromatic), 3.74 (q, SCH₂) 282.1 (M+1, LC-MS) Moderate in polar aprotic solvents
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 8.22–8.10 (m, H-aromatic), 4.58–4.44 (m, CH₂) 224.1 (M+1, LC-MS) High in chloroform

Key Insights :

  • The ethyl ester group (COOEt) consistently resonates at δ ~4.3–4.5 for CH₂ and δ ~1.3–1.5 for CH₃ across analogues, confirming its stability under diverse conditions .
  • Electron-withdrawing groups (e.g., sulfonyl, halogens) deshield aromatic protons, shifting their signals downfield .

Biological Activity

Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an imidazo[1,2-a]pyridine core structure with an ethyl ester group at the 2-position and a phenyl group at the 3-position. The molecular formula is C15_{15}H14_{14}N2_{2}O2_{2}, with a molecular weight of approximately 266.29 g/mol. This unique structure contributes to its pharmacological properties, making it a subject of interest in drug development.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeEffective Concentration (μg/mL)
This compoundAntibacterial32
Ethyl 4-phenylimidazo[1,2-a]pyridine-3-carboxylateAntifungal16
Ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylateAntibacterial8

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer).

Case Study: Apoptosis Induction in Cancer Cells

In a study involving MDA-MB-231 cells treated with this compound:

  • Concentration : 10 μM
  • Outcome : Enhanced caspase-3 activity (1.33–1.57 times increase)

This indicates that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer agents.

3. Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Interaction studies indicate that it may bind effectively to biological targets such as cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation.

Table 2: Enzyme Inhibition Profile

Enzyme TargetIC50_{50} (μM)Mechanism of Action
CDK20.36Competitive Inhibition
CDK91.8Competitive Inhibition

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Variations in substituents can significantly affect potency and selectivity against various biological targets.

Key Findings from SAR Studies:

  • Substituents at the phenyl group influence binding affinity.
  • The presence of an ethoxycarbonyl group enhances solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.